molecular formula C19H18O4 B5638457 7-methoxy-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one

7-methoxy-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one

Cat. No. B5638457
M. Wt: 310.3 g/mol
InChI Key: RYAPQCLDKQTPBX-UHFFFAOYSA-N
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Description

"7-methoxy-3-(2,3,5-trimethylphenoxy)-4H-chromen-4-one" is a derivative within the chromen-4-one family, characterized by its complex structure and potential for diverse chemical reactions and applications. Research on this compound and its derivatives spans synthesis methods, molecular structure elucidation, chemical properties, and physical characteristics, contributing to a broad understanding of its chemistry.

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves condensation reactions, cyclization, and substitutions. For example, Han et al. (2014) detailed the synthesis of 11-amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives through condensation and cyclization, providing insights into the synthetic pathways that might be applicable to our target compound (Han et al., 2014).

Molecular Structure Analysis

Crystallographic analysis plays a crucial role in determining the precise molecular structure of chromen-4-one derivatives. Studies such as those by Xiong et al. (2009) on related flavones provide a foundation for understanding the structural aspects, including bond lengths, angles, and conformational preferences, which are essential for elucidating the structure of "this compound" (Xiong et al., 2009).

Chemical Reactions and Properties

Chromen-4-one derivatives exhibit a wide range of chemical reactivities, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The work by Rao et al. (2015) on the alkenylation of methoxyphenols leading to chromenes highlights the chemical versatility of these compounds (Rao et al., 2015).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, including melting points, solubility, and crystallinity, are influenced by their molecular structure. Research by Serdiuk et al. (2013) provides insights into the crystal packing, hydrogen bonding, and other intermolecular interactions that affect the physical properties of these compounds (Serdiuk et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the behavior of "this compound" in different environments. Studies on similar compounds, like the work by Hamdi et al. (2011), which explored the electrochemistry and potential antibacterial activities of chromen-2-one derivatives, offer a basis for predicting the chemical properties of our target compound (Hamdi et al., 2011).

properties

IUPAC Name

7-methoxy-3-(2,3,5-trimethylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-11-7-12(2)13(3)16(8-11)23-18-10-22-17-9-14(21-4)5-6-15(17)19(18)20/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAPQCLDKQTPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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